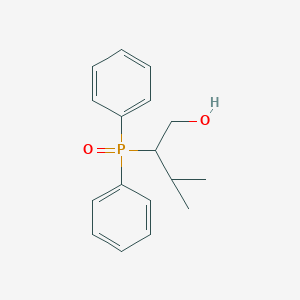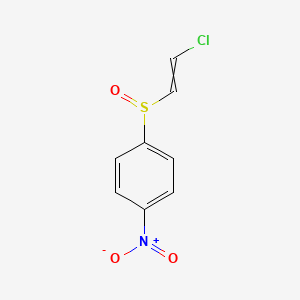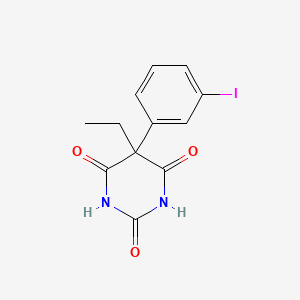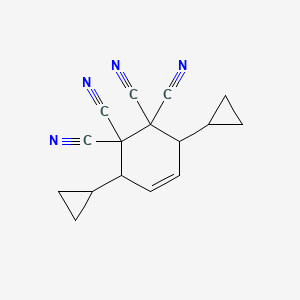![molecular formula C7H7BrO2 B14386701 6-Bromo-8-oxabicyclo[3.2.1]oct-6-en-3-one CAS No. 87615-86-9](/img/structure/B14386701.png)
6-Bromo-8-oxabicyclo[3.2.1]oct-6-en-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-8-oxabicyclo[3.2.1]oct-6-en-3-one is a chemical compound with a unique bicyclic structure. This compound is part of the oxabicyclo[3.2.1]octane family, which is known for its rigid and conformationally defined framework. The presence of a bromine atom at the 6th position and an oxabicyclo[3.2.1]octane core makes it an interesting subject for various chemical studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-8-oxabicyclo[3.2.1]oct-6-en-3-one can be achieved through several methods. One common approach involves the cycloaddition of suitable oxyallyls and furans . Another method includes the Rh(II)-catalyzed decomposition of vinyldiazomethanes in the presence of furans . These methods often require specific reaction conditions, such as controlled temperatures and the use of catalysts to ensure high yields and selectivity.
Industrial Production Methods
Industrial production of this compound typically involves scaling up the laboratory synthesis methods. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process. Additionally, desymmetrization and resolution procedures, along with stereoselective functionalizations, are employed to produce large quantities of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-8-oxabicyclo[3.2.1]oct-6-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while substitution reactions can yield various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
6-Bromo-8-oxabicyclo[3.2.1]oct-6-en-3-one has several scientific research applications:
Chemistry: It serves as a starting material for the synthesis of complex molecules and natural product analogues.
Biology: The compound’s derivatives have shown potential as plant growth regulators.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-Bromo-8-oxabicyclo[3.2.1]oct-6-en-3-one involves its interaction with specific molecular targets. The rigid bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, influencing biological pathways. The presence of the bromine atom can enhance its reactivity and binding affinity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Oxabicyclo[3.2.1]oct-6-en-3-one: Lacks the bromine atom but shares the same core structure.
2,6-Dioxabicyclo[3.2.1]octane: Contains additional oxygen atoms in the ring system.
2,6-Dioxatricyclo[3.3.1.0]nonane: Features a more complex tricyclic structure.
Uniqueness
6-Bromo-8-oxabicyclo[3.2.1]oct-6-en-3-one is unique due to the presence of the bromine atom, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Eigenschaften
CAS-Nummer |
87615-86-9 |
|---|---|
Molekularformel |
C7H7BrO2 |
Molekulargewicht |
203.03 g/mol |
IUPAC-Name |
6-bromo-8-oxabicyclo[3.2.1]oct-6-en-3-one |
InChI |
InChI=1S/C7H7BrO2/c8-6-3-5-1-4(9)2-7(6)10-5/h3,5,7H,1-2H2 |
InChI-Schlüssel |
WEYMNCPFAKQYKH-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C=C(C(O2)CC1=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


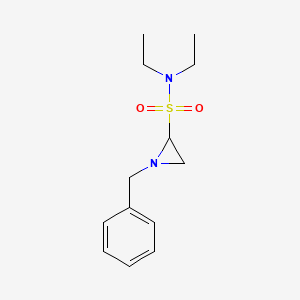
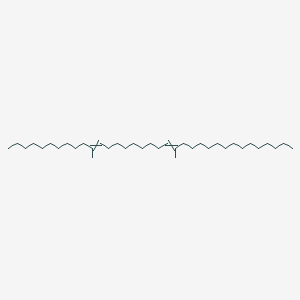
![3-[2-(Morpholin-4-yl)-2-oxoethyl]-2-phenyl-2,3-dihydro-1H-isoindol-1-one](/img/structure/B14386643.png)
![N-[5-(6-Oxo-3-phenylpyridazin-1(6H)-yl)pentyl]-N'-phenylurea](/img/structure/B14386651.png)

![5-Bromo-3-(4-methoxyphenyl)-2-[4-(methylsulfanyl)phenyl]thiophene](/img/structure/B14386662.png)
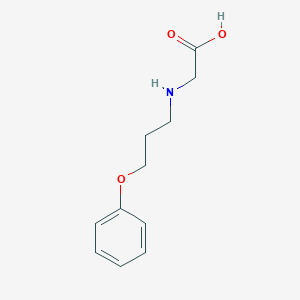
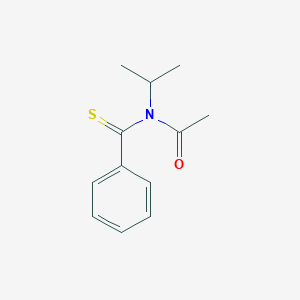
amino}-L-alanine](/img/structure/B14386679.png)
